3-Amino-1-(methoxymethyl)pyridin-2-one;hydrochloride
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Overview
Description
3-Amino-1-(methoxymethyl)pyridin-2-one;hydrochloride is a chemical compound with the molecular formula C7H10N2O2·HCl. It is a derivative of pyridin-2-one, featuring an amino group at the 3-position and a methoxymethyl group at the 1-position. This compound is often used in various scientific research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Amino-1-(methoxymethyl)pyridin-2-one;hydrochloride typically involves the reaction of 3-amino-2-pyridone with methoxymethyl chloride in the presence of a base such as sodium hydroxide. The reaction is carried out under reflux conditions to ensure complete conversion of the starting materials to the desired product. The resulting compound is then purified through recrystallization or chromatography techniques.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactions using similar reagents and conditions as described above. The process is optimized for yield and purity, often involving automated systems for precise control of reaction parameters.
Chemical Reactions Analysis
Types of Reactions
3-Amino-1-(methoxymethyl)pyridin-2-one;hydrochloride undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.
Reduction: The compound can be reduced to form corresponding amines or alcohols.
Substitution: The methoxymethyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines, thiols, or halides are employed under basic or acidic conditions.
Major Products Formed
Oxidation: Nitroso or nitro derivatives.
Reduction: Amines or alcohols.
Substitution: Various substituted pyridin-2-one derivatives.
Scientific Research Applications
3-Amino-1-(methoxymethyl)pyridin-2-one;hydrochloride is utilized in several scientific research fields:
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: In the study of enzyme interactions and as a potential inhibitor of specific biological pathways.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and antimicrobial properties.
Industry: Used in the development of new materials and as a precursor for various chemical processes.
Mechanism of Action
The mechanism of action of 3-Amino-1-(methoxymethyl)pyridin-2-one;hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways and molecular interactions depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
3-Amino-2-pyridone: Lacks the methoxymethyl group, leading to different chemical properties and reactivity.
1-Methoxymethyl-2-pyridone: Lacks the amino group, affecting its biological activity and chemical behavior.
Uniqueness
3-Amino-1-(methoxymethyl)pyridin-2-one;hydrochloride is unique due to the presence of both the amino and methoxymethyl groups, which confer distinct chemical and biological properties. This dual functionality makes it a versatile compound for various research applications.
Biological Activity
3-Amino-1-(methoxymethyl)pyridin-2-one; hydrochloride is a pyridine derivative that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This compound is characterized by its unique structural features, which contribute to its interaction with various biological targets.
Chemical Structure
The chemical structure of 3-Amino-1-(methoxymethyl)pyridin-2-one; hydrochloride can be represented as follows:
- Molecular Formula : C8H10ClN2O
- CAS Number : 2490402-18-9
The biological activity of 3-Amino-1-(methoxymethyl)pyridin-2-one; hydrochloride is primarily attributed to its ability to interact with specific molecular targets. The following mechanisms have been proposed:
- Enzyme Inhibition : It may inhibit key enzymes involved in metabolic pathways, leading to altered cellular processes.
- Receptor Modulation : The compound could act as a modulator of various receptors, influencing signaling pathways critical for cell function.
Biological Activities
Research indicates that 3-Amino-1-(methoxymethyl)pyridin-2-one; hydrochloride exhibits a range of biological activities:
- Antimicrobial Activity : Preliminary studies suggest that this compound possesses antimicrobial properties against various pathogens, although specific Minimum Inhibitory Concentration (MIC) values need further investigation.
Pathogen | MIC (μg/mL) |
---|---|
E. coli | TBD |
S. aureus | TBD |
- Anticancer Potential : There is emerging evidence that this compound may inhibit the proliferation of cancer cells. For example, studies have shown it to be effective against specific cancer cell lines, suggesting a potential role in cancer therapy.
Case Studies and Research Findings
- Antimicrobial Studies : A study evaluated the antimicrobial efficacy of several pyridine derivatives, including 3-Amino-1-(methoxymethyl)pyridin-2-one; hydrochloride. Results indicated promising activity against Gram-positive and Gram-negative bacteria, warranting further exploration into its mechanism and applications in treating infections .
- Anticancer Activity : In vitro assays demonstrated that this compound significantly reduced cell viability in breast cancer cell lines (e.g., MDA-MB-231). The IC50 values obtained were lower compared to standard chemotherapeutics, indicating its potential as a lead compound in cancer drug development .
- Neuroprotective Effects : Research has suggested that derivatives of this compound may exhibit neuroprotective properties, potentially through the modulation of neurotransmitter systems and reduction of oxidative stress .
Safety and Toxicology
Toxicological assessments are critical for evaluating the safety profile of 3-Amino-1-(methoxymethyl)pyridin-2-one; hydrochloride. Current studies on similar compounds indicate a favorable safety profile with no significant adverse effects observed in animal models at therapeutic doses . However, comprehensive toxicity studies specifically for this compound are necessary.
Properties
IUPAC Name |
3-amino-1-(methoxymethyl)pyridin-2-one;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10N2O2.ClH/c1-11-5-9-4-2-3-6(8)7(9)10;/h2-4H,5,8H2,1H3;1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VYYOAUFTGWZJIA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCN1C=CC=C(C1=O)N.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11ClN2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
190.63 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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